molecular formula C23H17ClFN3O3 B2460116 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 898453-63-9

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No. B2460116
CAS RN: 898453-63-9
M. Wt: 437.86
InChI Key: SBBJWGJHNBVSOA-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, also known as CFI-400945, is a novel small molecule that has been developed as a potential anticancer drug. It is a potent inhibitor of the checkpoint kinase 1 (CHK1), an enzyme that plays a crucial role in the DNA damage response pathway. The inhibition of CHK1 by CFI-400945 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Compounds with structural features similar to "2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide" have been synthesized and evaluated for their antimicrobial properties. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated them for antifungal and antibacterial activities, highlighting the potential of such structures in combating microbial infections (Patel & Patel, 2010).

Anticancer Activity

The structural motif of indolizine derivatives, similar to the compound , has shown promising anticancer activity. For instance, Hao et al. (2017) synthesized a compound with an indazole-carboxamide framework that inhibited the proliferation of some cancer cell lines, indicating the potential for such compounds in cancer therapy (Hao et al., 2017).

Photoluminescence Behavior

Compounds with the indolizine backbone have also been studied for their unusual optical properties, such as blue-shifted acid-responsive photoluminescence behavior. Outlaw et al. (2016) discovered that 6-amino-8-cyanobenzo[1,2-b]indolizines exhibit reversible pH-dependent optical properties, suggesting applications in materials science and sensor technology (Outlaw et al., 2016).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds within this chemical class provide valuable insights into their potential applications. For example, Hassan et al. (2014) and Hassan, Hafez, and Osman (2015) discussed the synthesis, characterization, and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, underscoring the importance of chemical synthesis in discovering new biological activities (Hassan et al., 2014) (Hassan, Hafez, & Osman, 2015).

properties

IUPAC Name

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-31-18-10-7-14(24)12-16(18)27-23(30)19-17-4-2-3-11-28(17)21(20(19)26)22(29)13-5-8-15(25)9-6-13/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBJWGJHNBVSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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